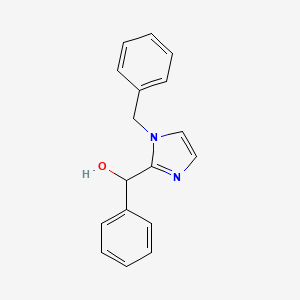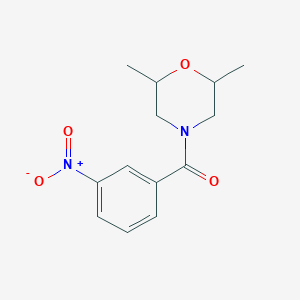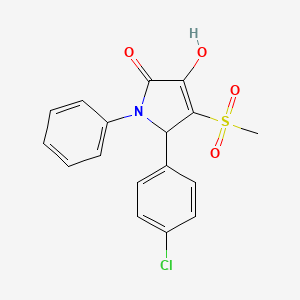![molecular formula C21H17NO4 B5116183 (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine, also known as MDMA, is a psychoactive drug that has been widely used as a recreational drug. It has also been studied for its potential therapeutic effects in the treatment of various psychiatric disorders. MDMA is a synthetic compound that belongs to the class of drugs known as phenethylamines.
Mecanismo De Acción
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also has effects on other neurotransmitters, including oxytocin and vasopressin. The increased release of these neurotransmitters is believed to be responsible for the drug's euphoric and empathogenic effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of stress hormones, such as cortisol and adrenaline. In addition, this compound can cause dehydration, electrolyte imbalances, and liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has several advantages for use in lab experiments, including its ability to produce consistent and reproducible effects in humans and animals. It is also relatively easy to administer and can be used in a variety of experimental settings. However, there are also limitations to the use of this compound in lab experiments, including the potential for neurotoxicity and the risk of adverse effects on the cardiovascular and respiratory systems.
Direcciones Futuras
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine. One area of interest is the development of new therapeutic applications for the drug, including its use in the treatment of other psychiatric disorders, such as borderline personality disorder and schizophrenia. Another area of interest is the development of new formulations of the drug that could minimize the risk of adverse effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly with regard to its potential for neurotoxicity and other adverse effects.
Métodos De Síntesis
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine is synthesized from safrole, which is a natural product obtained from the bark of the sassafras tree. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine has been studied for its potential therapeutic effects in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in clinical trials. In addition, this compound has been studied for its potential use in the treatment of autism spectrum disorder (ASD) and alcohol addiction.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBZBAAEDRNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)


![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)

![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)

